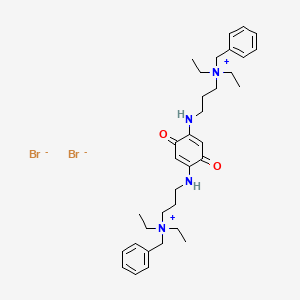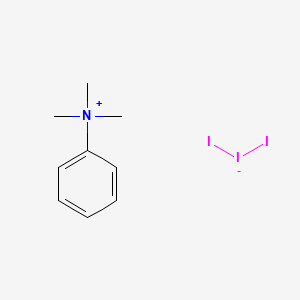
Benzyl-PEG18-alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl-PEG18-alcohol: is a polyethylene glycol (PEG) derivative that contains a benzyl group. It is a heterobifunctional PEG linker, which means it has two different functional groups at each end of the molecule. The compound is often used in the synthesis of PROTACs (proteolysis-targeting chimeras) and other bioconjugation applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl-PEG18-alcohol can be synthesized through a series of ethoxylation reactions, where ethylene oxide is added to a benzyl alcohol initiator. The reaction typically requires a catalyst, such as potassium hydroxide, and is carried out under controlled temperature and pressure conditions to achieve the desired degree of polymerization.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale ethoxylation processes. The reaction is conducted in a reactor where benzyl alcohol and ethylene oxide are combined in the presence of a catalyst. The process is monitored to ensure consistent product quality and molecular weight distribution.
Chemical Reactions Analysis
Types of Reactions: Benzyl-PEG18-alcohol undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The benzyl group can be reduced to form toluene.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form esters or ethers
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used in the presence of a base
Major Products:
Scientific Research Applications
Chemistry: Benzyl-PEG18-alcohol is used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins. It is also used in the preparation of PEGylated compounds to improve their solubility and stability .
Biology: In biological research, this compound is used to modify proteins and peptides, enhancing their pharmacokinetic properties and reducing immunogenicity. It is also employed in the development of drug delivery systems .
Medicine: The compound is used in the formulation of therapeutic agents, particularly in the development of targeted therapies. PEGylation with this compound can improve the efficacy and safety of drugs by increasing their half-life and reducing side effects .
Industry: In industrial applications, this compound is used in the production of surfactants, lubricants, and coatings. Its ability to modify surface properties makes it valuable in various manufacturing processes .
Mechanism of Action
Benzyl-PEG18-alcohol functions as a linker in bioconjugation and drug delivery systems. The PEG chain provides solubility and biocompatibility, while the benzyl group offers a site for further chemical modifications. In PROTACs, the compound helps to bring the target protein and the E3 ubiquitin ligase into proximity, facilitating the ubiquitination and subsequent degradation of the target protein .
Comparison with Similar Compounds
Methoxy-PEG18-alcohol: Similar PEG chain length but with a methoxy group instead of a benzyl group.
Amino-PEG18-alcohol: Contains an amino group, offering different reactivity and applications.
Carboxy-PEG18-alcohol: Contains a carboxyl group, used for different conjugation strategies
Uniqueness: Benzyl-PEG18-alcohol is unique due to its benzyl group, which provides specific reactivity and allows for the synthesis of PROTACs and other bioconjugates. Its ability to improve solubility and stability while offering a site for further modifications makes it a versatile compound in various scientific and industrial applications .
Properties
Molecular Formula |
C43H80O19 |
|---|---|
Molecular Weight |
901.1 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C43H80O19/c44-6-7-45-8-9-46-10-11-47-12-13-48-14-15-49-16-17-50-18-19-51-20-21-52-22-23-53-24-25-54-26-27-55-28-29-56-30-31-57-32-33-58-34-35-59-36-37-60-38-39-61-40-41-62-42-43-4-2-1-3-5-43/h1-5,44H,6-42H2 |
InChI Key |
IUJACCBWNAQFAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-fluoro-2-methoxy-11-oxo-5-propan-2-yl-3-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]-6H-indolo[2,3-b]quinoline-8-carbonitrile](/img/structure/B11929134.png)


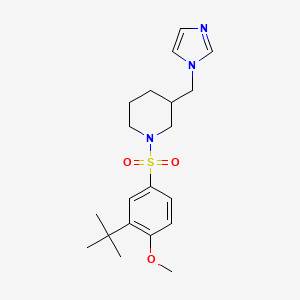

![methyl 5-(diaminomethylideneamino)-2-[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)butanoylamino]pentanoate;2,2,2-trifluoroacetic acid](/img/structure/B11929154.png)
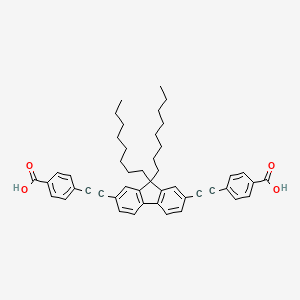

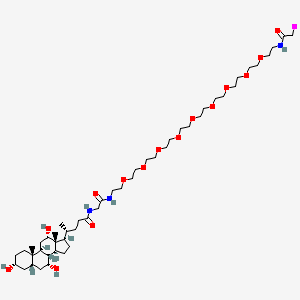
![(2S)-2-[[(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carbonyl]-[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-[(4R)-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]-[(2S)-2-amino-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)-6-oxo-6-(1,2,3,4-tetrahydroisoquinolin-3-yl)hexanoic acid](/img/structure/B11929170.png)
![3-((2-(5-((3AS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethyl)disulfanyl)propanoic acid](/img/structure/B11929173.png)
![N-[2-[(2S)-2-[[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]pyrazine-2-carboxamide](/img/structure/B11929174.png)
